3-(3-Bromophenyl)-1H-pyrazole

Physical Chemistry Crystallography Formulation Science

3-(3-Bromophenyl)-1H-pyrazole (CAS 149739-65-1) is a heterocyclic building block consisting of a pyrazole ring with a bromine atom at the meta-position of a 3-phenyl substituent. It is a crystalline solid at ambient conditions with a molecular formula of C9H7BrN2 and a molecular weight of 223.07 g/mol.

Molecular Formula C9H7BrN2
Molecular Weight 223.073
CAS No. 149739-65-1; 948294-12-0
Cat. No. B2423316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-1H-pyrazole
CAS149739-65-1; 948294-12-0
Molecular FormulaC9H7BrN2
Molecular Weight223.073
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC=NN2
InChIInChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)
InChIKeyNVRXIZHZQPRBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-1H-pyrazole (CAS 149739-65-1): Core Chemical Profile for R&D Procurement


3-(3-Bromophenyl)-1H-pyrazole (CAS 149739-65-1) is a heterocyclic building block consisting of a pyrazole ring with a bromine atom at the meta-position of a 3-phenyl substituent [1]. It is a crystalline solid at ambient conditions with a molecular formula of C9H7BrN2 and a molecular weight of 223.07 g/mol . As a research chemical, its primary value is as a synthetic intermediate for generating libraries of more complex molecules, with its utility demonstrated in patent-protected kinase inhibitor scaffolds and clinical-stage oligomer modulators [2].

Why 3-(3-Bromophenyl)-1H-pyrazole Cannot Be Readily Substituted by Other Halogenated Pyrazoles


Simple generic substitution of 3-(3-bromophenyl)-1H-pyrazole with its regioisomer or other halogenated analogs is not chemically or biologically straightforward. The position of the bromine atom dictates the molecule's physicochemical properties . The 3-bromo isomer exhibits a distinct melting point (71-75 °C) and lipophilicity (LogP 2.6–2.9) compared to the 4-bromo isomer (mp 132-136 °C; LogP 2.84–3.13) . These differences in intermolecular interactions and partition coefficients directly affect handling, formulation, and reactivity in cross-coupling reactions . Furthermore, the meta-bromine substitution pattern is critical for the unique biological activity of advanced leads like the clinical candidate anle138b, whose structure-activity relationship (SAR) is optimized around the 3-(3-bromophenyl)-1H-pyrazole scaffold [1].

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-1H-pyrazole vs. Analogs


Melting Point Depression of the 3-Bromo vs. 4-Bromo Regioisomer

The 3-bromo regioisomer has a significantly lower melting point than its 4-bromo counterpart, signifying weaker crystal lattice energy and different solid-state properties. This impacts handling, solubility, and processing conditions during synthesis and formulation.

Physical Chemistry Crystallography Formulation Science

Lipophilicity (LogP) Differential: 3-Bromo vs. 4-Bromo Isomer

The experimentally derived and computed lipophilicity values show the 3-bromo isomer is consistently less lipophilic than the 4-bromo isomer. This contributes to a different predicted ADME profile, including aqueous solubility and membrane permeability. [1]

Medicinal Chemistry ADME Property-based Drug Design

Positional Isomer Profiling for Selective Reactivity in Cross-Coupling

The 3'-bromo substituent presents a unique electronic and steric environment for metal-catalyzed cross-coupling reactions compared to the 4'-bromo analog. The meta-substitution pattern deactivates the aryl ring differently than the para-substitution, influencing the rate and selectivity of reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. This is evidenced by its specific use in patent-protected syntheses. [1]

Organic Synthesis Cross-Coupling Building Blocks

In Vivo Pharmacodynamic Model Performance of the Derived Clinical Candidate Anle138b

The compound's most significant differentiation is its role as the core scaffold for anle138b, an advanced clinical candidate. In murine Parkinson's disease models, anle138b demonstrated disease-modifying efficacy by strongly inhibiting oligomer accumulation and neurodegeneration. This represents a key competitive advantage for the anle138b chemotype over other generic pyrazoles. [1] [2]

Neurodegeneration Parkinson's Disease Protein Aggregation

Patented mTORC 1/2 Double-Kinase Inhibitor Scaffolds

The 3-(3-bromophenyl)-1H-pyrazole core is specifically claimed in patent EP-3712157-A1 as part of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors. This provides direct IP-driven demand for the unsubstituted intermediate, as it enables exploration of potent, selective kinase inhibitor space. [1]

Cancer Therapeutics Kinase Inhibition Drug Discovery

Validated Radiochemistry for PET Imaging Agent Development

A robust one-pot radiosynthesis of [18F]Anle138b has been developed using 3'-bromophenylacetylene as a direct precursor, yielding the final PET tracer with a radiochemical yield of 15 ± 3% and molar activity of 32-78 GBq/µmol. This validated procedure creates a dedicated research demand for the intermediate.

Positron Emission Tomography Radiochemistry Neuroimaging

Best-Fit Applications for 3-(3-Bromophenyl)-1H-pyrazole Based on Differentiation Evidence


Optimizing Synthetic Routes to mTORC 1/2 Dual Kinase Inhibitor IP

Given its explicit citation as an intermediate in EP-3712157-A1 [1], procurement of 3-(3-bromophenyl)-1H-pyrazole is mandatory for medicinal chemistry teams seeking to synthesize and optimize the specific pyridopyrimidine-based mTORC 1/2 inhibitors claimed. The 3-bromo regioisomer serves as a point of diversification; using the 4-bromo isomer would lead to an entirely different patent landscape and likely result in inactive compounds, as shown by the meta-specific SAR driving patent claims.

Preclinical Development of Next-Generation Oligomer Modulators for Synucleinopathies

The scaffold's proven utility in anle138b, a clinical-stage α-synuclein aggregation inhibitor [1], makes it the go-to building block for any research program aiming to generate novel analogs of this first-in-class therapeutic. The quantitative in vivo performance of anle138b across multiple Parkinson's disease mouse models serves as a strong scientific precedent that cannot be replicated with the 4-bromo isomer.

Translational PET Tracer Laboratories Focused on Neurodegenerative Disease

The established one-pot radiolabeling chemistry for [18F]Anle138b [1] positions 3-(3-bromophenyl)-1H-pyrazole as a unique procurement need for imaging centers. The robust radiochemical yields and molar activities reported are directly tied to this specific scaffold, providing a validated method for developing PET diagnostics for Parkinson's disease and other α-synucleinopathies.

Exploratory Chemistry Leveraging Distinct Physicochemical Properties for Fragment-Based Drug Discovery (FBDD)

For fragment libraries where diversity in both shape and physicochemical properties is paramount, the 3-bromo isomer’s lower melting point (71-75 °C) [1] and lower lipophilicity (XLogP3 = 2.6) [2] relative to the 4-bromo isomer provide a meaningful vector for tuning solubility and off-target profiles. This enables exploration of chemical space that is inaccessible with the more planar, lipophilic 4-bromo analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Bromophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.